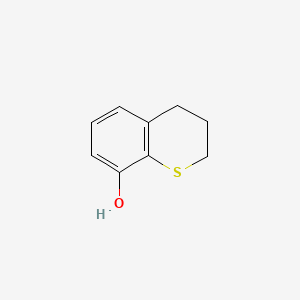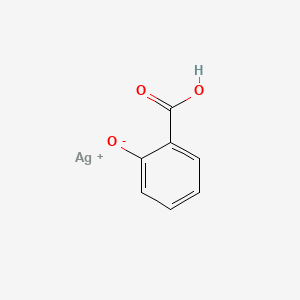
Salicilato de plata
Descripción general
Descripción
Silver salicylate, also known as silver 2-hydroxybenzoate, is an organic compound that has been used for a variety of applications in the scientific and medical fields. It is a white, crystalline solid with a melting point of 180–182 °C and a boiling point of 306–310 °C. Silver salicylate is often used as a catalyst, as a preservative, and as an antiseptic. It is also used in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Mejora de la eficacia de los antibióticos
Se ha descubierto que el salicilato de plata hace que los antibióticos sean miles de veces más efectivos. Los iones de plata en el this compound pueden atacar las células bacterianas al hacer que la membrana celular sea más permeable e interferir con el metabolismo de la célula. Esto conduce a la sobreproducción de compuestos de oxígeno reactivos, que pueden ser tóxicos para las bacterias. Esta propiedad se puede aprovechar para aumentar la eficacia de los antibióticos actuales contra las bacterias resistentes .
Síntesis de nanopartículas
El this compound sirve como precursor inorgánico en la síntesis sonoquímica de nanopartículas de seleniuro de plata. Estas nanopartículas tienen aplicaciones prometedoras en optoelectrónica y materiales termoeléctricos. También se utilizan en células fotovoltaicas, fotoconductores, detectores de infrarrojos, sensores de campo magnético, sensores electroquímicos de estado sólido, filtros ópticos y conductores superiónicos .
Mecanismo De Acción
Target of Action
Silver salicylate is a compound that combines the properties of silver and salicylate. The primary targets of silver salicylate are proteins and enzymes in cells. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . Salicylates, on the other hand, directly and irreversibly inhibit COX-1 and COX-2 enzymes, which are essential for the biosynthesis of prostaglandins .
Mode of Action
Silver salicylate interacts with its targets in a unique way. The silver component binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death . Salicylic acid, the active component of salicylate, inhibits the activity of cyclooxygenases (COX-1 and COX-2), essential for the biosynthesis of prostaglandins . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Biochemical Pathways
The biochemical pathways affected by silver salicylate are primarily those involving inflammation and pain signaling. Salicylates reduce inflammation by inhibiting the activity of cyclooxygenases (COX-1 and COX-2), essential for the biosynthesis of prostaglandin . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway .
Pharmacokinetics
The pharmacokinetics of salicylates have been well-studied. After oral administration, salicylates are rapidly absorbed and undergo first-order kinetics with an absorption half-life ranging from 5 to 16 minutes . Hydrolysis of salicylates to salicylic acid occurs in the liver and, to a lesser extent, the stomach, so that only a portion of the dose reaches the systemic circulation as salicylates . Salicylic acid is renally excreted in part unchanged, and the rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .
Result of Action
The molecular and cellular effects of silver salicylate’s action are multifaceted. Silver ions cause protein denaturation and enzyme inhibition, leading to cell death . Salicylates, on the other hand, have been shown to induce S-phase arrest and impair DNA-damage repair mechanisms, enhancing the antitumor activity of certain drugs . They also stimulate the respiratory center in the brainstem to produce tachypnea, hyperpnea, and respiratory alkalosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of silver salicylate. For instance, salicylates can antagonize the oxidative damaging effect of metal toxicity directly by acting as an antioxidant to scavenge the reactive oxygen species and by activating the antioxidant systems of plants . Furthermore, the production of salicylates in bacteria is often linked to the biosynthesis of small ferric-ion-chelating molecules, salicyl-derived siderophores, under iron-limited conditions .
Propiedades
IUPAC Name |
silver;2-carboxyphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Ag/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVGHSPSIUCXQC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5AgO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172506 | |
| Record name | (Salicylato-O1,O2)silver | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19025-97-9 | |
| Record name | [2-(Hydroxy-κO)benzoato-κO]silver | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19025-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Salicylato-O1,O2)silver | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019025979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Salicylato-O1,O2)silver | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (salicylato-O1,O2)silver | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1604603.png)
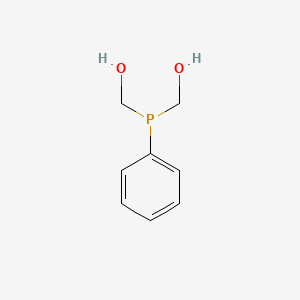

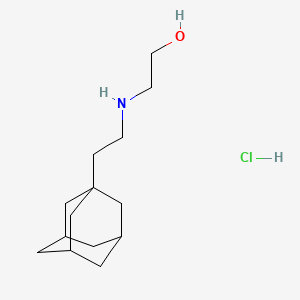




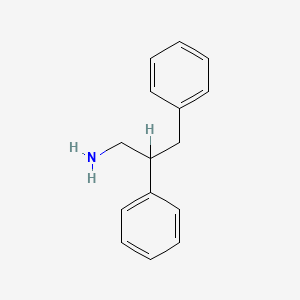
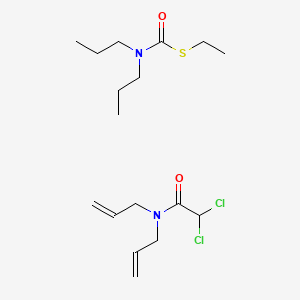

![(3AS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-D]imidazole-2,4-dione](/img/structure/B1604620.png)
![5-[3-(5-Cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B1604621.png)
